molecular formula C7H12O B1329810 2,2-Dimethylcyclopentanone CAS No. 4541-32-6

2,2-Dimethylcyclopentanone

Cat. No.: B1329810
CAS No.: 4541-32-6
M. Wt: 112.17 g/mol
InChI Key: FTGZMZBYOHMEPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylcyclopentanone can be synthesized through several methods. One common approach involves the methylation of 2-methoxycarbonyl cyclopentanone . This process typically requires the use of methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under controlled conditions to ensure regioselectivity and high yield.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclopentanone depends on the specific reaction or application. In general, it acts as a reactive intermediate that can undergo various transformations. Its molecular structure allows it to participate in enolate formation, which is crucial for many of its synthetic applications. The enolate form can then react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

  • 2-Methylcyclopentanone
  • 2,2-Dimethylcyclohexanone
  • 3-Methylcyclopentanone
  • 2,6-Dimethylcyclohexanone

Comparison: 2,2-Dimethylcyclopentanone is unique due to its specific ring structure and the presence of two methyl groups at the second carbon. This structural feature imparts distinct reactivity and steric properties compared to similar compounds. For example, 2,2-Dimethylcyclohexanone has a six-membered ring, which affects its reactivity and physical properties .

Properties

IUPAC Name

2,2-dimethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-7(2)5-3-4-6(7)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGZMZBYOHMEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196505
Record name 2,2-Dimethylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4541-32-6
Record name 2,2-Dimethylcyclopentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004541326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethylcyclopentanone
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Synthesis routes and methods

Procedure details

The oxime of 2,2 dimethylcyclopentanone is prepared by reaction of the ketone with hydroxylamine hydrochloride in EtOH, and treated with p-toluenesulfonyl chloride and DMAP. Heating then effects Beckmann rearrangement to give 6,6-dimethyl-2-piperidinone which is deprotonated with NaH in DMF solution. Reaction with n-butyl iodide then gives the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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